molecular formula C6H3ClN4O B11910871 1H-Purine-6-carbonyl chloride CAS No. 70265-75-7

1H-Purine-6-carbonyl chloride

Cat. No.: B11910871
CAS No.: 70265-75-7
M. Wt: 182.57 g/mol
InChI Key: CAUCPJLWZZKTSP-UHFFFAOYSA-N
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Description

1H-Purine-6-carbonyl chloride is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a carbonyl chloride group attached to the sixth position of the purine ring. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Purine-6-carbonyl chloride can be synthesized through the chlorination of 1H-purine-6-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents. The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-6-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 1H-purine-6-carboxylic acid in the presence of water or aqueous base.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form amides.

    Alcohols: React with the carbonyl chloride group to form esters.

    Thiols: Used to form thioesters.

    Water or Aqueous Base: Used in hydrolysis reactions.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    1H-Purine-6-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

1H-Purine-6-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various purine derivatives and other complex molecules.

    Biology: Employed in the study of purine metabolism and its role in biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting purine-related pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Purine-6-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1H-Purine-6-carboxylic acid: The precursor to 1H-Purine-6-carbonyl chloride.

    Xanthine: Another purine derivative with similar structural features.

    Theobromine: A naturally occurring purine alkaloid found in cocoa.

    Theophylline: A purine derivative used in medicine for its bronchodilator effects.

Uniqueness: this compound is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and makes it a versatile intermediate in chemical synthesis. Its ability to undergo various substitution and condensation reactions sets it apart from other purine derivatives.

Properties

CAS No.

70265-75-7

Molecular Formula

C6H3ClN4O

Molecular Weight

182.57 g/mol

IUPAC Name

7H-purine-6-carbonyl chloride

InChI

InChI=1S/C6H3ClN4O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H,8,9,10,11)

InChI Key

CAUCPJLWZZKTSP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=O)Cl

Origin of Product

United States

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